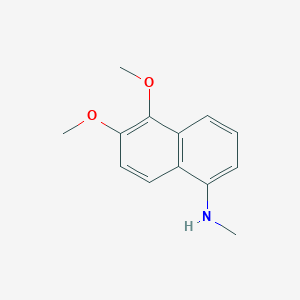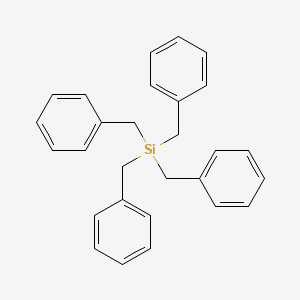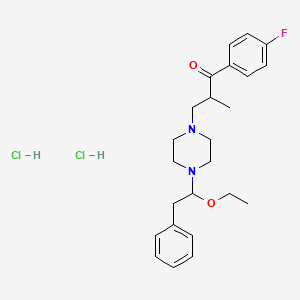
2-Naphthylamine, 5,6-dimethoxy-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthylamine, 5,6-dimethoxy-N-methyl- is a chemical compound with the molecular formula C13H15NO2 It is a derivative of naphthylamine, characterized by the presence of methoxy groups at the 5 and 6 positions and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- typically involves the reaction of 2-naphthol with methoxy-substituted aniline derivatives under specific conditions. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C . Another approach involves the use of ammonium acetate at 270-280°C to obtain the acetyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthylamine, 5,6-dimethoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ortho-carboxy-hydrocinnamic acid.
Reduction: Reduction with sodium in boiling amyl alcohol solution yields tetrahydro-3-naphthylamine.
Substitution: It can participate in substitution reactions, particularly involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or sulfonic acids are used for substitution reactions.
Major Products
Oxidation: Ortho-carboxy-hydrocinnamic acid.
Reduction: Tetrahydro-3-naphthylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Naphthylamine, 5,6-dimethoxy-N-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of dyes and pigments, particularly in the textile industry.
Mecanismo De Acción
The mechanism of action of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- involves its interaction with various molecular targets. It can form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes through its chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthylamine: A simpler derivative without methoxy or methyl groups.
5,6-Dimethoxy-2-naphthylamine: Lacks the N-methyl group.
N-Methyl-2-naphthylamine: Lacks the methoxy groups.
Uniqueness
2-Naphthylamine, 5,6-dimethoxy-N-methyl- is unique due to the combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts.
Propiedades
Número CAS |
23923-00-4 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
5,6-dimethoxy-N-methylnaphthalen-1-amine |
InChI |
InChI=1S/C13H15NO2/c1-14-11-6-4-5-10-9(11)7-8-12(15-2)13(10)16-3/h4-8,14H,1-3H3 |
Clave InChI |
NBWKNHLGNFLGOW-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC2=C1C=CC(=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)




![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)

![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)


![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)



